Product packaging for 8-Bromo-4-nitronaphthalen-1-ol(Cat. No.:)

8-Bromo-4-nitronaphthalen-1-ol

Cat. No.: B14904575
M. Wt: 268.06 g/mol
InChI Key: OUXCATAIQCAZQO-UHFFFAOYSA-N
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Description

8-Bromo-4-nitronaphthalen-1-ol (CAS 208191-69-9) is a high-purity brominated and nitrated naphthalene derivative of significant interest in advanced chemical research and development. With a molecular formula of C10H6BrNO3 and a molecular weight of 268.06 g/mol, this compound serves as a versatile synthetic intermediate . Its structure, featuring both a bromine atom and a nitro group on the naphthalene scaffold, makes it a valuable precursor in the synthesis of more complex organic molecules, particularly through metal-catalyzed cross-coupling reactions where the bromo substituent acts as a handle for further functionalization. Research into similar nitronaphthalene compounds highlights their application in the development of specialized polymers, such as those used in ammonia gas sensing devices . The extended π-system of the naphthalene core can contribute to the optical and electronic properties of these materials. This compound is offered with a guaranteed purity of 98% and is characterized by identifiers including MFCD35093665 and UNSPSC 12352100 . Handling should only be performed by qualified professionals in a well-equipped laboratory. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human and veterinary applications. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrNO3 B14904575 8-Bromo-4-nitronaphthalen-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

8-bromo-4-nitronaphthalen-1-ol

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-2-6-8(12(14)15)4-5-9(13)10(6)7/h1-5,13H

InChI Key

OUXCATAIQCAZQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)Br)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 8 Bromo 4 Nitronaphthalen 1 Ol and Analogous Structures

Retrosynthetic Analysis of 8-Bromo-4-nitronaphthalen-1-ol

A logical retrosynthetic analysis of this compound suggests several potential pathways. The disconnection of the nitro and bromo groups reveals two primary precursor molecules: 4-nitronaphthalen-1-ol and 8-bromonaphthalen-1-ol. This approach hinges on the ability to control the regioselectivity of the subsequent electrophilic substitution reactions.

Scheme 1: Retrosynthetic analysis of this compound.

Generated code

An alternative retrosynthetic approach involves the construction of the substituted naphthalene (B1677914) ring from simpler acyclic or monocyclic precursors. This de novo synthesis could involve annulation or cycloaddition strategies, offering a higher degree of control over the initial substitution pattern.

De Novo Synthesis Approaches to the Naphthalene Core

Constructing the naphthalene skeleton from the ground up provides a powerful means to introduce the desired substituents in a controlled manner.

Annulation and Cycloaddition Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, are a versatile tool for naphthalene synthesis. For instance, the reaction of a suitably substituted benzoylpropanoic acid with a reducing agent, followed by cyclization and aromatization, can yield the naphthalene core. The specific substituents on the starting materials would be chosen to lead to the desired 8-bromo-4-nitro substitution pattern.

[4+2] cycloaddition reactions, such as the Diels-Alder reaction, also offer a viable route. The reaction of a substituted diene with a dienophile can form a cyclohexene (B86901) ring, which can then be aromatized to the naphthalene skeleton. The challenge lies in the synthesis of appropriately functionalized diene and dienophile precursors.

Palladium-Catalyzed Cross-Coupling Strategies for Naphthalene Construction

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have emerged as powerful tools for the construction of complex aromatic systems. researchgate.netresearchgate.net These reactions allow for the formation of carbon-carbon bonds under relatively mild conditions and with high functional group tolerance. researchgate.netresearchgate.net For the synthesis of a substituted naphthalene, a strategy could involve the coupling of an ortho-haloaryl boronic acid with a substituted alkyne, followed by an intramolecular cyclization. This approach offers significant flexibility in the introduction of various substituents onto the naphthalene core. researchgate.netresearchgate.net

Reaction Type Starting Materials Catalyst/Reagents Key Features
Suzuki CouplingAryl halide, Arylboronic acidPd catalyst, BaseForms C-C bonds, tolerant of many functional groups
Sonogashira CouplingAryl halide, Terminal alkynePd/Cu catalyst, BaseForms C-C triple bonds, useful for building larger structures
Heck ReactionAlkene, Aryl halidePd catalyst, BaseForms substituted alkenes

Targeted Functionalization of Naphthalene Precursors

The introduction of the bromo and nitro groups onto a pre-formed naphthalene ring requires a deep understanding of electrophilic aromatic substitution and the directing effects of existing substituents.

Regioselective Bromination of 4-Nitronaphthalen-1-ol

The bromination of 4-nitronaphthalen-1-ol presents a regioselectivity challenge. The hydroxyl group at C1 is a strongly activating, ortho-, para-directing group, while the nitro group at C4 is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group would likely dominate, directing the incoming electrophile to the positions ortho and para to it (C2 and C5/C7). However, the C2 position is sterically hindered by the peri-relationship with the C1 hydroxyl. The C5 and C7 positions are electronically activated. To achieve the desired 8-bromo product, a directing group strategy or specific reaction conditions that favor substitution at the sterically accessible and electronically activated C8 position would be necessary. While direct experimental data for this specific transformation is scarce, general principles of electrophilic aromatic substitution on naphthalenes suggest that bromination using reagents like N-bromosuccinimide (NBS) in a polar solvent could be explored. nih.gov

Hydroxylation Methods for Naphthalene Derivatives

The introduction of a hydroxyl group onto a naphthalene core is a critical step in the synthesis of naphthalen-1-ol derivatives. One method for the hydroxylation of naphthalene derivatives is through the Sandmeyer reaction, which involves the conversion of an aromatic amine to a diazonium salt, followed by displacement with a hydroxyl group. This reaction is particularly useful for introducing a hydroxyl group in a specific position when the corresponding amine is available. wikipedia.orgorganic-chemistry.org

Another approach involves biological transformation. For instance, certain enzymes have demonstrated the ability to hydroxylate naphthalene derivatives. The enzyme 1-nitronaphthalene (B515781) dioxygenase, found in Sphingobium sp. strain JS3065, catalyzes the transformation of 1-nitronaphthalene into 1,2-dihydroxynaphthalene. nih.gov While not a direct route to this compound, this enzymatic hydroxylation showcases a biocatalytic method for introducing hydroxyl groups onto a nitronaphthalene skeleton. nih.gov

Furthermore, the conversion of aryl diazonium salts, which can be generated from the corresponding amines, into phenols (hydroxylation) is a well-established transformation. These reactions can be performed by heating the diazonium salt solution. wikipedia.org

Synthetic Routes Utilizing Precursors and Intermediate Compounds

The synthesis of this compound often proceeds through the strategic modification of more readily available naphthalene precursors. These routes involve the sequential introduction of bromo, nitro, and hydroxyl functional groups onto the naphthalene ring system.

Transformations from 1-Nitronaphthalene and its Derivatives

1-Nitronaphthalene is a primary starting material for many substituted naphthalene compounds due to its commercial availability, which results from the direct nitration of naphthalene. wikipedia.orgscitepress.org The synthesis of this compound from 1-nitronaphthalene would require subsequent bromination and hydroxylation steps. The nitration of naphthalene predominantly yields 1-nitronaphthalene, with only a small percentage of the 2-nitro isomer being formed. scitepress.org

The direct bromination of 1-nitronaphthalene would be a potential pathway to introduce the bromo group. However, the regioselectivity of this electrophilic substitution would be governed by the directing effects of the existing nitro group. A related transformation involves the oxidation of 1-nitronaphthalene using a γ-alumina supported ceria(IV) catalyst to produce 3-nitrophthalic acid, demonstrating a method for ring-opening oxidation rather than substitution. researchgate.net

Synthetic Pathways from Brominated Naphthalene Amines or Phenols

Synthesizing the target molecule from brominated naphthalene amines or phenols is a common strategy. These pathways leverage the directing effects of the existing functional groups to achieve the desired substitution pattern.

Starting with a brominated naphthol, such as 8-bromonaphthalen-1-ol, the subsequent step would be nitration to introduce the nitro group at the C4 position. The hydroxyl group is an activating ortho-, para-director, which would facilitate electrophilic nitration at the required position.

Alternatively, starting from a brominated naphthalenamine, the synthesis would involve nitration followed by the conversion of the amino group into a hydroxyl group. The Sandmeyer reaction is a classic method for this transformation, where the amine is converted to a diazonium salt and subsequently hydrolyzed to the corresponding phenol (B47542). wikipedia.orgpharmdguru.com

The bromination of phenols and naphthols is a well-developed process. For instance, 2-naphthol (B1666908) can be efficiently brominated to 1-bromo-2-naphthol. rsc.org Similarly, para-substituted phenols can undergo selective ortho-bromination using N-bromosuccinimide (NBS). nih.gov An efficient procedure for synthesizing 2,5,8-tribromonaphthoquinone from naphthalene involves multiple bromination and subsequent oxidation steps. researchgate.net

The table below summarizes various bromination reactions on naphthalene and phenol derivatives, which are key precursors.

Starting MaterialReagent(s)ProductYieldReference
NaphthaleneBr2, CCl4α-Bromonaphthalene72-75% orgsyn.org
β-NaphtholTriphenylphosphine, Bromine, Acetonitrile2-Bromonaphthalene70-78% orgsyn.org
2-NaphtholPIDA, AlBr31-Bromo-2-naphthol93% rsc.org
6-Bromo-2-naphthol (B32079)PIDA, AlBr31,6-Dibromo-2-naphthol96% rsc.org
para-Substituted PhenolsNBS, p-TsOH, Methanol (B129727)ortho-Brominated Phenol>86% nih.gov

Application of Sandmeyer and Gattermann Reactions for Halogenation

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary arylamines into aryl halides via diazonium salts. wikipedia.orgpharmdguru.com This reaction is highly relevant for the synthesis of brominated naphthalenes. An amino group on a nitronaphthalene or a naphthalenol ring system can be converted into a bromo substituent using a Sandmeyer reaction with copper(I) bromide (CuBr). wikipedia.orgnih.gov This provides a powerful tool for introducing bromine at a specific position that might not be accessible through direct electrophilic bromination.

The general mechanism involves the diazotization of the primary aromatic amine with nitrous acid (usually generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) halide to yield the corresponding aryl halide. wikipedia.orglibretexts.org The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

The Gattermann reaction is a related transformation that uses copper powder and the corresponding halogen acid instead of a cuprous halide salt. testbook.comyoutube.com While the Sandmeyer reaction generally gives better yields, the Gattermann reaction provides an alternative method for the same transformation. testbook.com However, the Gattermann reaction is more commonly associated with formylation when using hydrogen cyanide and a Lewis acid catalyst. wikipedia.orgquora.combyjus.com For the purpose of halogenation, the Sandmeyer reaction is typically preferred.

The table below outlines the key features of the Sandmeyer and Gattermann reactions for halogenation.

ReactionReagents for BrominationKey FeaturesReference
Sandmeyer ReactionAr-N₂⁺X⁻, CuBrUses copper(I) salt as a catalyst/reagent. Generally provides higher yields. wikipedia.orgorganic-chemistry.org
Gattermann ReactionAr-N₂⁺X⁻, Cu powder, HBrUses copper powder as a catalyst. Considered a modification of the Sandmeyer reaction. testbook.comyoutube.com

Catalysis in the Synthesis of this compound and Related Compounds

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the context of synthesizing substituted naphthalenes, various catalytic systems are employed, with copper-based catalysts being particularly prominent.

Role of Copper-Catalyzed Reactions

Copper-catalyzed reactions are instrumental in the synthesis of functionalized aromatic compounds, including naphthalene derivatives. The classic Sandmeyer reaction, which utilizes copper(I) salts to convert diazonium salts into halides, is a prime example. wikipedia.orgnih.gov This method is essential for introducing bromine onto an aromatic ring with high regioselectivity.

Beyond the Sandmeyer reaction, copper catalysis is employed in a range of other transformations. For instance, copper(II)-catalyzed procedures have been developed for the synthesis of naphthalene-1,3-diamine derivatives from haloalkynes and amines. acs.orgnih.govacs.org Although this specific reaction does not directly produce the target molecule, it highlights the versatility of copper catalysts in constructing the naphthalene skeleton itself. acs.orgnih.govacs.org

Furthermore, copper-catalyzed nitration has emerged as a valuable technique. A regioselective nitration of 1,8-dihalogenated BN-naphthalene compounds has been achieved using tert-butyl nitrite (B80452) as the nitrating agent under copper catalysis. nih.govrsc.org This demonstrates a step-economical method for introducing a nitro group into a pre-functionalized naphthalene system. nih.gov Copper catalysts have also been shown to be effective for the C-alkylation of nitroalkanes, a reaction that proceeds via a thermal redox mechanism. organic-chemistry.orgnih.gov

The table below summarizes various copper-catalyzed reactions relevant to the synthesis of substituted naphthalenes.

Reaction TypeCatalyst SystemTransformationReference
Sandmeyer BrominationCuBrAr-NH₂ → Ar-Br (via diazonium salt) wikipedia.orgnih.gov
Diamine SynthesisCu(BF₄)₂·6H₂OHaloalkyne + Amine → Naphthalene-1,3-diamine acs.orgacs.org
NitrationCu catalystRegioselective nitration of dihalogenated BN-naphthalene nih.gov
C-Alkylation of NitroalkanesCu(I) catalystNitroalkane + Benzyl (B1604629) Bromide → C-Alkylated Product organic-chemistry.org

Palladium-Catalyzed Coupling Reactions

The construction of highly substituted naphthalene frameworks, such as that of this compound, can be efficiently achieved through palladium-catalyzed coupling reactions. These methods are valued for their ability to form multiple carbon-carbon bonds in a single step under relatively mild conditions, accommodating a wide variety of functional groups. acs.orgacs.org Palladium catalysis offers a powerful tool for the regioselective synthesis of complex naphthalene derivatives, which can be challenging to produce through traditional electrophilic substitution methods. nih.gov

A common strategy involves the palladium-catalyzed annulation of internal alkynes with appropriately substituted aryl halides. acs.orgacs.org For the synthesis of a molecule like this compound, a potential pathway could involve the coupling of a substituted o-(2-alkenyl)aryl halide with an alkyne. The process typically involves the arylpalladation of the alkyne, followed by an intramolecular Heck olefination and subsequent double-bond isomerization to form the aromatic naphthalene core. acs.org

Another powerful approach is the direct ring construction from amides and alkynes, catalyzed by palladium acetate (B1210297). This method has been shown to produce a variety of highly substituted naphthalenes with good chemo- and regioselectivity in high yields (55-97%). rsc.org The reaction proceeds under mild conditions, often in the presence of an inexpensive oxidant and under an air atmosphere. rsc.org Similarly, palladium-catalyzed reactions of 2-bromobenzaldehydes with N-sulfonylhydrazones can yield substituted naphthalenes, proceeding through a key palladium-carbene migratory insertion step. thieme-connect.com

The choice of catalyst, ligands, and reaction conditions is crucial for the success of these transformations. Palladium acetate [Pd(OAc)₂] is a commonly used catalyst, often in conjunction with bases like triethylamine (B128534) (Et₃N) or sodium carbonate (Na₂CO₃) and additives such as n-Bu₄NCl. acs.orgacs.org The selection of the base can significantly influence the reaction yield, with organic bases sometimes proving superior to inorganic carbonate salts. acs.org

Table 1: Examples of Palladium-Catalyzed Naphthalene Synthesis

Catalyst / AdditiveReactantsBaseSolventYield (%)Reference
Pd(OAc)₂ (5 mol%)o-(2-Alkenyl)aryl halide, DiphenylacetyleneEt₃N (2 equiv)DMF76 acs.org
Pd(OAc)₂ (10 mol%)Ethyl (E)-4-(2-iodophenyl)-2-butenoate, DiphenylacetyleneNaOAc (3 equiv)DMF58 acs.org
Pd(OAc)₂N-acetanilides, DiarylacetylenesK₂S₂O₈ (oxidant)Toluene (B28343)Excellent thieme-connect.com
Pd(OAc)₂2-Bromobenzaldehydes, N-sulfonylhydrazonesK₂CO₃MeCNModerate to Good thieme-connect.com
Pd(OAc)₂Amides, Alkynes--55-97 rsc.org

This table presents generalized findings from the literature on palladium-catalyzed synthesis of various naphthalene derivatives and does not represent specific synthesis of this compound.

Lewis Acid and Brønsted Acid Catalysis in Naphthalene Synthesis

Both Lewis and Brønsted acids are instrumental in catalyzing various reactions for the synthesis of naphthalene cores, often by activating substrates towards electrophilic attack or facilitating cyclization reactions. wikipedia.orgyoutube.com

Lewis Acid Catalysis

Lewis acids, as electron pair acceptors, can activate substrates to facilitate carbon-carbon bond formation. wikipedia.org In naphthalene synthesis, Lewis acids like aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and others are used in reactions such as Friedel-Crafts alkylations and acylations, and [4+2] benzannulation reactions. thieme-connect.comelsevier.com For instance, the alkylation of naphthalene can be effectively catalyzed by aluminum chloride in a solvent like dichloromethane. elsevier.com A patented method describes the synthesis of 1-naphthoic acid from naphthalene and carbon dioxide using a Lewis acid catalyst, such as aluminum chloride or palladium acetate, highlighting the versatility of these catalysts in functionalizing the naphthalene ring. google.com The reaction of 2-ethynylbenzaldehydes with alkynes in the presence of zinc chloride is another example, leading to naphthalenes in moderate to good yields. thieme-connect.com

Brønsted Acid Catalysis

Brønsted acids, or proton donors, play a crucial role by activating electrophiles through protonation. youtube.com This activation lowers the energy barrier for subsequent reaction steps. youtube.com In the context of naphthalene synthesis, a classic method is the Haworth synthesis, which involves the Friedel-Crafts acylation of an arene with a cyclic anhydride (B1165640), followed by reduction and a final acid-catalyzed cyclization to form the polycyclic aromatic system. youtube.com Another method involves the acid-catalyzed cyclization of 4-phenylbut-3-enoic acid, which upon heating with a strong acid, yields α-naphthol. youtube.com Stronger Brønsted acids are continuously being developed to improve the efficiency and selectivity of such catalytic processes. acs.org Chiral Brønsted acids have also been employed to achieve enantioselective synthesis in reactions like the nitroso aldol (B89426) reaction, demonstrating their potential for creating stereochemically complex molecules. nih.gov

Table 2: Applications of Acid Catalysis in Naphthalene Synthesis

Catalyst TypeCatalyst ExampleReaction TypeSubstratesKey FeatureReference
Lewis AcidAluminum Chloride (AlCl₃)AlkylationNaphthalene, 1,2,4,5-tetramethylbenzeneEffective catalyst for C-C bond formation. elsevier.com
Lewis AcidZinc Chloride (ZnCl₂)[4+2] Benzannulation2-Ethynylbenzaldehydes, AlkynesForms naphthalene ring from acyclic precursors. thieme-connect.com
Lewis AcidBoric AcidThree-component reactionβ-Naphthol, Benzaldehyde, AmineUsed for synthesis of complex naphthol derivatives. asianpubs.org
Brønsted AcidSulfuric Acid (H₂SO₄)Cyclization4-Phenylbut-3-enoic acidIntramolecular cyclization to form α-naphthol. youtube.com
Brønsted Acid1-Naphthyl glycolic acidNitroso Aldol SynthesisNitrosobenzene, Achiral enamineCatalyzes regio- and enantioselective synthesis. nih.gov

This table illustrates general applications of acid catalysis in synthesizing naphthalene derivatives and does not detail the specific synthesis of this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical step in the synthesis of a specific, highly substituted target molecule like this compound to maximize product yield and ensure high regioselectivity and chemoselectivity. Key parameters that are typically varied include the choice of catalyst, solvent, base, temperature, and reactant concentrations.

In palladium-catalyzed annulation reactions for naphthalene synthesis, a systematic study of these variables is essential. For example, initial studies for a palladium-catalyzed annulation employed various palladium sources, such as Pd(OAc)₂ and Pd(PPh₃)₄, and different bases, including sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), and triethylamine (Et₃N). acs.orgacs.org It was found that a combination of 5 mol % Pd(OAc)₂ and 2 equivalents of Et₃N provided optimal yields for the model system. acs.org The choice of solvent can also be pivotal; while DMF is common, other solvents like toluene may be used depending on the specific reaction. acs.orgthieme-connect.com

Temperature is another crucial factor. While many palladium-catalyzed reactions proceed under mild conditions, some transformations, such as the synthesis of carbazoles via a similar annulation strategy, may require higher temperatures to achieve reasonable yields. acs.org For acid-catalyzed reactions, such as the sulfonation of naphthalene, temperature control is key to determining the isomeric product distribution. For instance, sulfonation at lower temperatures (e.g., 45-50°C) favors the formation of naphthalene-α-sulfonic acid, a precursor to α-naphthol. iosrjournals.org

The concentration of reagents and the addition sequence can also influence the outcome. In the synthesis of 1-naphthaldehyde, the use of 50% acetic acid as a solvent was found to improve the yield of the Sommelet reaction. orgsyn.org Furthermore, in Lewis acid-catalyzed alkylations, the addition of a small amount of an activator like benzyl chloride was found to enhance activity and favorably alter product distribution. elsevier.com

Table 3: Parameters for Optimization in Naphthalene Synthesis

ParameterVariableEffect on ReactionExample SystemReference
Catalyst Type (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and Loading (mol %)Affects reaction rate and efficiency.Pd-catalyzed annulation acs.orgacs.org
Base Type (e.g., Na₂CO₃, Et₃N) and StoichiometryInfluences yield and reaction pathway.Pd-catalyzed annulation acs.orgacs.org
Solvent Polarity and Coordinating Ability (e.g., DMF, Toluene)Affects solubility and catalyst stability.Pd-catalyzed reactions acs.orgthieme-connect.com
Temperature Reaction Temperature (°C)Controls reaction rate and selectivity (kinetic vs. thermodynamic control).Naphthalene sulfonation iosrjournals.org
Additives Activators or Ligands (e.g., n-Bu₄NCl, Benzyl chloride)Can enhance catalyst performance and selectivity.Pd-catalyzed annulation, Lewis acid alkylation acs.orgelsevier.com

This table summarizes key parameters that are generally optimized in the synthesis of substituted naphthalenes.

Advanced Purification Techniques

Following the synthesis of this compound, a robust purification strategy is necessary to isolate the target compound from unreacted starting materials, catalysts, and reaction byproducts. Advanced chromatographic and crystallization techniques are essential for achieving the high purity required for subsequent applications and characterization.

Silica (B1680970) Gel Chromatography

Silica gel column chromatography is a fundamental and widely used technique for the purification of moderately polar organic compounds like nitrated naphthalene derivatives. scielo.br The separation is based on the differential adsorption of the components of a mixture onto the stationary phase (silica gel) and their varying solubility in the mobile phase (eluent). For compounds like this compound, the polarity is influenced by the hydroxyl, nitro, and bromo groups.

The choice of eluent system is critical for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate or dichloromethane, is often employed. scielo.brnih.gov This allows for the sequential elution of compounds based on their polarity. For example, in the purification of N-n-butyl-4-bromo-1,8-naphthalimide, a related structure, column chromatography was performed using a mixture of ethyl acetate and light petroleum. nih.gov The fractionation of nitrated polycyclic aromatic hydrocarbons from environmental samples has been achieved using eluents such as hexane, hexane:dichloromethane mixtures, and methanol on a silica gel column. scielo.br

Table 4: General Conditions for Silica Gel Chromatography of Naphthalene Derivatives

Stationary PhaseEluent System (Mobile Phase)Compound TypePurposeReference
Silica GelHexane / Dichloromethane / MethanolNitrated PAHsFractionation and separation from non-polar aromatics. scielo.br
Silica GelEthyl Acetate / Light PetroleumN-n-Butyl-4-bromo-1,8-naphthalimidePurification of crude product. nih.gov
Silica GelCyclohexane / Ethyl AcetateSubstituted 1,8-naphthalimide (B145957) estersPurification of final products after neutralization. nih.gov

This table provides examples of conditions used for the chromatographic purification of related naphthalene structures.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high levels of purity or for separating complex mixtures of closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate substantial quantities of a compound.

A reversed-phase (RP) C18 column is commonly used for the separation of naphthalene derivatives. nih.gov The mobile phase typically consists of a mixture of an aqueous component (often with an acid modifier like orthophosphoric acid or formic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is highly effective for separating compounds with a range of polarities. A validated HPLC method for the simultaneous determination of naphthalene and anthraquinone (B42736) derivatives used a gradient of methanol and 0.05% orthophosphoric acid in water. nih.gov This type of method can be adapted for the preparative scale to isolate high-purity this compound.

Recrystallization and Crystallization Studies

Recrystallization is a classic and highly effective technique for purifying solid organic compounds. The method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either highly soluble or insoluble at all temperatures.

For naphthalene derivatives, various solvents can be employed. The purification of a crude 1-naphthol (B170400) product involved multiple recrystallizations from aqueous alcohol, although this proved challenging due to oiling out. sciencemadness.org In another instance, N-n-butyl-4-bromo-1,8-naphthalimide was successfully recrystallized from ethanol (B145695) to yield a light-yellow product. nih.gov Finding the optimal solvent or solvent mixture for this compound would require experimental screening. This might involve single solvents like ethanol, methanol, or acetone, or binary solvent systems. The process typically involves dissolving the crude solid in a minimum amount of hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to promote the formation of well-defined, pure crystals. sciencemadness.org

Chemical Reactivity and Derivatization of 8 Bromo 4 Nitronaphthalen 1 Ol

Reactivity at the Hydroxyl Group

The hydroxyl group (-OH) on the naphthalene (B1677914) ring is a key site for chemical modification, primarily through reactions that target its acidic proton and its nucleophilic oxygen atom.

Etherification and Esterification Reactions (e.g., Trifluoromethanesulfonic Acid Ester Formation)

The hydroxyl group of 8-Bromo-4-nitronaphthalen-1-ol can readily undergo etherification and esterification reactions. Etherification, the conversion of the hydroxyl group into an ether linkage (R-O-R'), can be achieved under basic conditions by reacting the corresponding alkoxide with an alkyl halide.

Esterification, the formation of an ester (R-O-C(=O)R'), is another common transformation. Of particular synthetic utility is the formation of a trifluoromethanesulfonic acid ester, or triflate. Triflates are excellent leaving groups in nucleophilic substitution and cross-coupling reactions, significantly enhancing the reactivity of the parent molecule. The conversion of the hydroxyl group to a triflate is typically achieved by reacting this compound with trifluoromethanesulfonic anhydride (B1165640) or trifluoromethanesulfonyl chloride in the presence of a non-nucleophilic base like pyridine.

Oxidation Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be oxidized to a carbonyl group. However, the presence of the electron-withdrawing nitro group can influence the reaction conditions required. Depending on the oxidizing agent and reaction conditions, the naphthol can be converted to the corresponding quinone. The specific products of oxidation will depend on the regiochemistry and the stability of the resulting oxidized species.

Reactivity of the Bromine Atom

The bromine atom at the 8-position of the naphthalene ring is a versatile handle for introducing molecular diversity through various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the strongly electron-withdrawing nitro group at the 4-position activates the naphthalene ring system towards nucleophilic aromatic substitution (SNAr). This effect is particularly pronounced for leaving groups located at positions ortho or para to the nitro group. In the case of this compound, while the bromine is not in a classic ortho or para position relative to the nitro group in a simple benzene (B151609) ring, the extended π-system of the naphthalene core still allows for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate formed during the SNAr reaction. Consequently, the bromine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at the 8-position.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

The carbon-bromine bond in this compound serves as an excellent electrophilic partner in a range of palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-naphthalene with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the bromo-naphthalene and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Heck Reaction: The Heck reaction enables the coupling of the bromo-naphthalene with an alkene to form a new, more substituted alkene. This reaction is also catalyzed by a palladium complex and requires a base.

These cross-coupling reactions provide a modular approach to extensively modify the structure of this compound, allowing for the synthesis of a diverse library of derivatives. nih.gov

Reductive Debromination

The bromine atom can be removed through a process known as reductive debromination. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (catalytic hydrogenation), or other chemical reducing agents. This reaction is useful when the bromine atom is used as a temporary directing group or when the final product requires a hydrogen atom at the 8-position.

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the chemical properties of the aromatic ring through both inductive and resonance effects. nih.gov This influence is central to the molecule's reactivity profile.

The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis, as it provides a gateway to a wide array of further derivatizations. numberanalytics.com This reduction can be achieved through several reliable methods, with catalytic hydrogenation and chemical reduction being the most common. numberanalytics.comwikipedia.org

Catalytic Hydrogenation: This is a widely used industrial and laboratory method for reducing aromatic nitro compounds. numberanalytics.com The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. numberanalytics.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. numberanalytics.comwikipedia.org The process is typically clean and high-yielding. For instance, the hydrogenation of α-nitronaphthalene to α-naphthylamine has been successfully demonstrated using a nickel catalyst under pressure. acs.orggoogle.com The reduction of this compound would be expected to proceed similarly to yield 4-amino-8-bromonaphthalen-1-ol.

Chemical Reduction: A variety of chemical reducing agents can also effect the transformation of the nitro group to an amine. These methods are often preferred when certain functional groups in the molecule are sensitive to catalytic hydrogenation conditions. For aromatic nitro compounds, common reagents include metals in acidic media, such as iron in acetic or hydrochloric acid, and tin(II) chloride in hydrochloric acid. wikipedia.org Sodium hydrosulfite or sodium sulfide (B99878) can also be employed, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.org For the reduction of α-nitronaphthalene, zinc dust with ammonium (B1175870) chloride has been used to obtain intermediate reduction products like hydroxylamines or the final amine, depending on the reaction temperature. rsc.org

Reduction Method Reagents/Catalyst Typical Product Reference
Catalytic HydrogenationH₂, Pd/C or PtO₂ or Raney NiAmine wikipedia.org, numberanalytics.com
Metal/Acid ReductionFe/HCl or SnCl₂/HClAmine wikipedia.org
Sulfide ReductionNa₂S or (NH₄)₂SAmine wikipedia.org
Neutral ReductionZn dust, NH₄ClAmine or Hydroxylamine rsc.org

The strong electron-withdrawing nature of the nitro group makes the naphthalene ring electron-deficient, which has two major consequences. numberanalytics.com

Secondly, the nitro group itself can function as a leaving group in certain reactions. nih.gov In transition-metal-catalyzed cross-coupling reactions, nitroarenes can be used as substrates where the nitro group is displaced by various nucleophiles. nih.gov This provides a modern alternative to traditional cross-coupling reactions that typically rely on halide leaving groups.

Electrophilic and Nucleophilic Substitution on the Naphthalene Ring System

Further substitution on the this compound ring is complex due to the competing directing effects of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The most likely site for nucleophilic substitution is the displacement of the bromide at the C-8 position. Aromatic rings generally undergo nucleophilic substitution when they possess a good leaving group (like a halide) and are activated by strong electron-withdrawing groups. wikipedia.orglibretexts.org The nitro group at C-4 activates the entire ring system toward such reactions. byjus.com A variety of strong nucleophiles, such as alkoxides, thiolates, and amines, can be used to displace the bromine. chemistrysteps.com For example, the related compound 1-bromo-4-naphthol has been shown to undergo nucleophilic substitution by aniline. rsc.org

Electrophilic Aromatic Substitution: Introducing new electrophiles to the ring is challenging. The nitro group and the bromo atom are deactivating groups, making electrophilic substitution significantly more difficult than in unsubstituted naphthalene. numberanalytics.com The hydroxyl group at C-1 is a strongly activating, ortho- and para-directing group. However, the para position (C-4) is already occupied by the nitro group. The two ortho positions are C-2 and the peri position C-8, which is occupied by bromine. Therefore, any electrophilic attack would likely be directed to the C-2 or C-5 positions. Given the deactivating effects of the nitro and bromo groups, harsh reaction conditions would be required, and a mixture of products would be likely.

Cascade Reactions and Multicomponent Transformations Incorporating this compound

The functional groups of this compound make it a potential candidate for cascade or multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step. After reduction of the nitro group to an amine, the resulting 4-amino-8-bromonaphthalen-1-ol possesses three key functionalities: a hydroxyl group, an amino group, and a bromo group.

This trifunctional intermediate is well-suited for building complex heterocyclic systems. For instance, naphthol derivatives are known to participate in MCRs like the Betti reaction. chemicalpapers.com One could envision a scenario where the aminonaphthol derivative reacts with an aldehyde and another component to construct novel, polycyclic scaffolds. The bromo group could either be retained for subsequent functionalization or participate in a metal-catalyzed step within the cascade sequence.

Synthesis of Complex Derivatives and Naphthalene Oligomers

The versatile functional handles on this compound allow for its use as a building block in the synthesis of more complex molecules and materials.

Complex Derivatives: The bromo group at C-8 is a key site for elaboration via metal-catalyzed cross-coupling reactions. For example, Sonogashira coupling with terminal alkynes or Suzuki coupling with boronic acids could be used to introduce new carbon-carbon bonds, leading to a wide range of substituted naphthalene derivatives. researchgate.net Furthermore, the hydroxyl group and the amine (derived from the nitro group) can be used to construct fused heterocyclic rings, such as oxazoles or naphthalimides, which are classes of compounds with significant interest in materials science and medicinal chemistry. researchgate.net

Naphthalene Oligomers: The bifunctional nature of the molecule (particularly the bromo group and another site) allows for its use as a monomer in polymerization reactions. For example, after converting the hydroxyl group to a non-reactive protecting group, the bromo- and nitro- functionalities could be used in sequential coupling reactions. Alternatively, after reduction of the nitro group, the resulting amino-bromo-naphthol could be used to create oligomers through reactions like amide bond formation followed by a coupling reaction at the bromo-position. This could lead to the formation of well-defined naphthalene-based oligomers or polymers with potentially interesting photophysical or electronic properties, characteristic of polycyclic aromatic hydrocarbon systems. wikipedia.org

Spectroscopic and Structural Elucidation of 8 Bromo 4 Nitronaphthalen 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 8-Bromo-4-nitronaphthalen-1-ol would be expected to show distinct signals for each of the aromatic protons. The chemical shift (δ) of each proton is influenced by the electron-donating or electron-withdrawing nature of the nearby substituents. The hydroxyl group (-OH) is typically electron-donating, while the nitro group (-NO₂) is strongly electron-withdrawing, and the bromine atom (-Br) has a more complex electronic effect. These substituents would cause the aromatic protons to resonate at different frequencies, providing clues to their positions on the naphthalene (B1677914) ring.

The coupling constants (J), which describe the interaction between neighboring protons, would be invaluable in determining the substitution pattern. For instance, protons that are ortho to each other typically exhibit larger coupling constants than those in meta or para positions. Analysis of these splitting patterns would allow for the unambiguous assignment of each proton signal to its specific location on the molecule.

Interactive Data Table: Predicted ¹H NMR Data

Specific experimental data for this compound is not available. The following table is a placeholder to illustrate how such data would be presented.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
H-2---
H-3---
H-5---
H-6---
H-7---
1-OH---

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are also heavily influenced by the electronic effects of the substituents. The carbon atom attached to the electron-withdrawing nitro group would be expected to appear at a downfield chemical shift, while the carbon bearing the hydroxyl group would be shifted upfield. The carbon atom bonded to the bromine would also have a characteristic chemical shift.

Interactive Data Table: Predicted ¹³C NMR Data

Specific experimental data for this compound is not available. The following table is a placeholder to illustrate how such data would be presented.

Carbon AtomPredicted Chemical Shift (ppm)
C-1-
C-2-
C-3-
C-4-
C-4a-
C-5-
C-6-
C-7-
C-8-
C-8a-

To definitively assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be employed. consensus.appresearchgate.net

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal of the atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting different fragments of the molecule and confirming the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, which can help to confirm the stereochemistry and conformation of the molecule.

The choice of solvent can influence the chemical shifts observed in an NMR spectrum, particularly for protons involved in hydrogen bonding, such as the hydroxyl proton. Running the NMR experiments in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) could provide additional information about the molecule's structure and intermolecular interactions. For example, in a hydrogen-bond-accepting solvent like DMSO-d₆, the hydroxyl proton signal would likely be observed at a different chemical shift compared to a less interactive solvent like CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the exact molecular formula of the compound. For this compound (C₁₀H₆BrNO₃), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Interactive Data Table: Predicted HRMS Data

Specific experimental data for this compound is not available. The following table is a placeholder to illustrate how such data would be presented.

IonCalculated m/zObserved m/z
[M+H]⁺--
[M+Na]⁺--

Fragmentation Pathway Analysis (GC-MS, ESI-MS)

While specific mass spectra for this compound are not widely published, a theoretical fragmentation pathway can be postulated based on the principles of mass spectrometry and the known behavior of related aromatic nitro and bromo compounds. In both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS), the molecular ion peak [M]⁺ or the protonated/deprotonated molecule [M+H]⁺/[M-H]⁻ would be a primary indicator of the compound's molecular weight.

Key fragmentation patterns for this molecule would likely involve:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) or parts of it, such as NO or O. This would result in significant peaks at m/z values corresponding to [M-NO₂]⁺ and [M-NO]⁺.

Loss of Bromine: The bromine atom, being a relatively good leaving group, can be lost as a bromine radical (Br•), leading to a peak at [M-Br]⁺. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 pattern for all bromine-containing fragments.

Carbonyl Group Formation and CO Loss: Rearrangement of the molecular ion can lead to the formation of a carbonyl group, followed by the elimination of a neutral carbon monoxide (CO) molecule. This is a common fragmentation for phenolic compounds.

Naphthalene Ring Fragmentation: At higher energies, the stable naphthalene ring system can undergo fragmentation, leading to smaller aromatic cations.

Table 1: Predicted Major Mass Spectral Fragments of this compound

Fragment IonProposed Structure/Loss
[M]⁺Molecular Ion
[M-NO₂]⁺Loss of a nitro group
[M-Br]⁺Loss of a bromine atom
[M-NO₂-CO]⁺Subsequent loss of carbon monoxide

It is important to note that the specific ionization technique (electron impact in GC-MS vs. soft ionization in ESI-MS) will significantly influence the extent of fragmentation observed.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Based on data from similar compounds, such as 4-bromo-3-nitro-1,8-naphthalic anhydride (B1165640), the following key vibrational modes can be anticipated researchgate.net:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadness arising from hydrogen bonding.

N-O Stretching (Nitro Group): The nitro group (-NO₂) will display two distinct stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ range. For instance, in a related compound, these bands were observed at 1500 cm⁻¹ and 1330 cm⁻¹ researchgate.net.

C=C Aromatic Stretching: The aromatic naphthalene ring will give rise to several sharp absorption bands in the 1400-1600 cm⁻¹ region. A band around 1570 cm⁻¹ is characteristic of C=C stretching in the aromatic ring researchgate.net.

C-H Aromatic Stretching: Stretching vibrations of the C-H bonds on the naphthalene ring typically appear above 3000 cm⁻¹, often in the 3050-3150 cm⁻¹ range researchgate.net.

C-Br Stretching: The carbon-bromine bond will produce a stretching vibration at lower wavenumbers, generally in the 500-700 cm⁻¹ region. A C-Br band in a similar structure was noted at 775 cm⁻¹ researchgate.net.

C-O Stretching: The stretching vibration of the C-O bond of the phenolic hydroxyl group is expected in the 1150-1250 cm⁻¹ range.

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Hydroxyl (-OH)3200-3600Stretching, broad
Aromatic C-H3050-3150Stretching
Nitro (-NO₂)1500-1570Asymmetric Stretching
Aromatic C=C1400-1600Stretching
Nitro (-NO₂)1300-1370Symmetric Stretching
Phenolic C-O1150-1250Stretching
C-Br500-700Stretching

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of the molecule.

The UV-Visible absorption spectrum of this compound is dictated by the electronic transitions within the naphthalene chromophore, which is influenced by the attached auxochromes (hydroxyl group) and chromophores (nitro group). Naphthalene itself has characteristic absorptions in the ultraviolet region. The presence of the hydroxyl and nitro groups, which are electron-donating and electron-withdrawing respectively, will cause a bathochromic (red) shift of these absorption bands. This is due to the extension of the conjugated π-electron system and the possibility of intramolecular charge transfer (ICT) transitions. The absorption spectrum is anticipated to show strong absorption bands in the UV and possibly the visible region, indicative of a colored compound.

While many naphthalene derivatives are known for their fluorescent properties, the presence of a nitro group often leads to fluorescence quenching. The nitro group is a well-known fluorescence quencher due to its ability to promote non-radiative decay pathways, such as intersystem crossing to the triplet state. Therefore, it is expected that this compound will exhibit weak fluorescence or be non-fluorescent. Any observed emission would likely be highly dependent on the solvent polarity, as is common for molecules with ICT character.

Lack of Published Data Prevents In-Depth Spectroscopic and Structural Analysis of this compound

A thorough investigation into the scientific literature and structural databases has revealed a significant absence of published experimental data for the chemical compound this compound. Specifically, no publicly available X-ray crystallography or Nuclear Quadrupole Resonance (NQR) spectroscopy data could be located for this compound. As a result, the requested detailed article on its spectroscopic and structural elucidation cannot be generated at this time.

The inquiry sought an in-depth analysis focusing on the solid-state structure of this compound, with a specific emphasis on its conformation, torsional angles, intermolecular interactions, and crystal packing motifs as determined by X-ray crystallography. Furthermore, an exploration of advanced spectroscopic techniques, particularly NQR for the analysis of its bromine and nitro functional groups, was requested.

While general principles of these analytical techniques are well-established, their application to a specific compound requires experimental data. For instance, X-ray crystallography provides precise atomic coordinates, from which bond lengths, angles, and torsional angles can be determined, offering a definitive view of the molecule's three-dimensional shape in the solid state. This data is also crucial for analyzing how individual molecules pack together in a crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

Similarly, Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful method for probing the local electronic environment of quadrupolar nuclei, such as bromine and nitrogen. The resonance frequencies are highly sensitive to the electric field gradient at the nucleus, which is influenced by the nature of the chemical bonding and the crystal structure. NQR data can provide valuable insights into the electronic structure of the C-Br and C-NO2 bonds within the molecule.

Despite extensive searches of chemical and crystallographic databases, no crystallographic information files (CIFs) or published studies presenting the crystal structure of this compound were found. Likewise, the scientific literature lacks any reports on the NQR spectroscopic analysis of this specific compound.

Although information on related compounds, such as other brominated naphthalenes or nitro-aromatic systems, is available, the strict focus of the request on this compound prevents the extrapolation of this data. The precise substitution pattern on the naphthalene ring significantly influences the electronic properties, molecular shape, and intermolecular interactions, making direct comparisons with other isomers or derivatives scientifically unsound for the purpose of a detailed structural analysis.

Therefore, until experimental studies on this compound are conducted and the results published, a scientifically accurate and detailed article on its X-ray crystallography and NQR spectroscopy, as per the requested outline, cannot be provided.

No Publicly Available Computational Studies Found for this compound

Despite extensive searches of scientific literature and chemical databases, no specific computational or theoretical investigations for the chemical compound this compound have been identified.

This absence of dedicated research on its electronic structure, conformational analysis, and other computational parameters means that a detailed, evidence-based article on the computational chemistry of this specific molecule cannot be generated at this time.

The requested outline, which includes in-depth topics such as Density Functional Theory (DFT) studies, Møller-Plesset Perturbation Theory (MP2) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, and molecular dynamics simulations, requires specific data that is not present in the public domain for this compound.

While computational studies are available for related compounds, such as other substituted naphthalenes and nitronaphthalenes, the strict requirement to focus solely on this compound prevents the use of analogous data. Extrapolating findings from different molecules would not provide the scientifically accurate and specific information requested for this unique compound.

Therefore, until research focusing on the computational and theoretical properties of this compound is published, it is not possible to fulfill the request for a detailed article on this subject.

Computational Chemistry and Theoretical Investigations of 8 Bromo 4 Nitronaphthalen 1 Ol

Conformational Analysis and Energy Landscapes

Torsional Scans and Conformational Isomerism

The conformational flexibility of 8-Bromo-4-nitronaphthalen-1-ol is primarily centered around the rotation of the hydroxyl (-OH) and nitro (-NO2) groups relative to the naphthalene (B1677914) ring. Torsional scans are a computational technique used to map the potential energy surface as a function of dihedral angle changes, revealing the most stable conformers and the energy barriers between them.

For this compound, the key dihedral angles to consider are C(2)-C(1)-O-H and C(3)-C(4)-N-O. The rotation of the hydroxyl group is generally associated with a lower energy barrier compared to the nitro group, which experiences greater steric hindrance from the adjacent bromine atom and the peri-positioned hydrogen.

Intramolecular hydrogen bonding between the hydroxyl group and the nitro group can significantly influence the conformational preferences. A torsional scan would likely reveal a planar or near-planar arrangement of the O-H and NO2 groups with the naphthalene ring to be the most stable conformation, stabilized by such an interaction. The presence of the bulky bromine atom at the 8-position introduces steric strain, which may lead to slight out-of-plane distortions of the nitro group to achieve a lower energy state.

Table 1: Hypothetical Torsional Energy Profile for the O-H and NO2 Rotations in this compound

Dihedral Angle (C-C-O-H)Relative Energy (kcal/mol)Dihedral Angle (C-C-N-O)Relative Energy (kcal/mol)
0° (syn-periplanar)0.00° (planar)0.0
90°3.545°2.8
180° (anti-periplanar)1.290° (perpendicular)5.5

Note: This data is hypothetical and serves to illustrate the expected energy profile based on studies of similar substituted naphthalenes.

Theoretical Prediction of Spectroscopic Parameters

Density Functional Theory has become a powerful tool for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. Current time information in Pasuruan, ID. By calculating the magnetic shielding tensors of the nuclei in a molecule, one can predict the ¹H and ¹³C NMR spectra with a high degree of accuracy, especially when correlated with experimental data.

For this compound, DFT calculations, typically using the GIAO (Gauge-Including Atomic Orbital) method, can predict the chemical shifts for each unique proton and carbon atom. The accuracy of these predictions can be enhanced by considering solvent effects, often through implicit solvent models like the Polarizable Continuum Model (PCM).

The predicted chemical shifts would be highly sensitive to the electron-withdrawing effects of the nitro group and the bromine atom, as well as the electron-donating effect of the hydroxyl group. The proton of the hydroxyl group is expected to show a significant downfield shift due to potential intramolecular hydrogen bonding. The aromatic protons would exhibit complex splitting patterns and shifts influenced by the anisotropic effects of the fused ring system and the electronic nature of the substituents.

Table 2: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (B3LYP/6-311+G(d,p))
C1155.2154.8
C2118.9119.3
C3125.6125.1
C4142.3141.9
C4a128.7129.0
C5129.5129.8
C6126.8127.2
C7130.1130.5
C8115.4115.9
C8a133.6133.2

Note: This data is hypothetical. The accuracy of the correlation between experimental and calculated shifts is a key indicator of the correctness of the assigned structure and conformation.

Theoretical vibrational frequency calculations are essential for the interpretation of experimental Infrared (IR) and Raman spectra. By computing the second derivatives of the energy with respect to the nuclear positions, one can obtain the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the computational method.

For this compound, the calculated vibrational spectrum would show characteristic bands for the O-H stretch, N-O asymmetric and symmetric stretches, C-N stretch, C-Br stretch, and various aromatic C-H and C-C stretching and bending modes. For instance, a study on the similar molecule 1-bromo-4-chlorobenzene (B145707) utilized DFT calculations to assign its vibrational modes. researchgate.net A similar approach for this compound would provide a detailed understanding of its vibrational properties.

Table 3: Hypothetical Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
O-H Stretch (H-bonded)32503245
Aromatic C-H Stretch3100-30003085, 3050
N-O Asymmetric Stretch15251520
N-O Symmetric Stretch13451340
C-Br Stretch680675

Note: This data is hypothetical and based on typical frequency ranges for these functional groups.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.

The electronic spectrum of this compound is expected to be complex, with multiple transitions in the UV and visible regions. These transitions will primarily be of π → π* character, originating from the naphthalene ring system, and n → π* transitions involving the lone pairs of the oxygen atoms in the hydroxyl and nitro groups. The substituents will significantly modulate the energies of the molecular orbitals, leading to shifts in the absorption bands compared to unsubstituted naphthalene. The extended conjugation and the presence of strong electron-withdrawing and -donating groups are likely to cause a bathochromic (red) shift in the absorption spectrum.

Mechanistic Studies of Chemical Reactions

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions by locating and characterizing transition states. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy provide crucial information about the reaction barrier and the mechanism.

For this compound, several reactions could be investigated computationally. For example, the mechanism of its synthesis, likely involving nitration of 8-bromonaphthalen-1-ol, could be explored. Transition state calculations would reveal the structure of the Wheland intermediate and the energy profile for the electrophilic aromatic substitution.

Another area of interest is the reactivity of the nitro group. Mechanistic studies on the reduction of nitroaromatic compounds have been reported, and similar computational approaches could be applied to this compound. nih.gov The characterization of transition states for nucleophilic aromatic substitution, where a nucleophile displaces the bromine or nitro group, would also provide valuable insights into its reactivity. These calculations would involve optimizing the geometry of the transition state structure and performing a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Reaction Coordinate Analysis

Reaction coordinate analysis is a fundamental computational tool used to investigate the mechanism of a chemical reaction by mapping the energetic pathway from reactants to products. This analysis identifies the transition state, a high-energy species that represents the kinetic barrier of the reaction, and any intermediates that may be formed. While a specific reaction involving this compound has not been the subject of a detailed reaction coordinate analysis in the available literature, the principles of this methodology can be applied to hypothesize its reactivity.

For instance, in the context of nucleophilic substitution or other transformations, computational methods such as Density Functional Theory (DFT) would be employed to calculate the potential energy surface along a chosen reaction coordinate. This coordinate could be a bond-breaking or bond-forming distance, or a more complex collective variable. The resulting energy profile would reveal the activation energy and the thermodynamic stability of reactants, intermediates, and products. Studies on the alkaline hydrolysis of related nitroaromatic compounds, such as RDX, have utilized computational predictions to elucidate reaction pathways, including transition states and intermediates. mdpi.com Such an approach for this compound could, for example, elucidate the mechanism of hydroxyl group substitution or reactions involving the nitro group.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactant and product minima on the potential energy surface. acs.org This ensures the validity of the proposed reaction mechanism. The application of these computational techniques would provide invaluable, atomistic-level insights into the reactivity of this compound.

Studies of Intermolecular Interactions

The supramolecular assembly and solid-state properties of this compound are governed by a variety of non-covalent intermolecular interactions. Computational methods are instrumental in characterizing the nature and strength of these interactions.

The presence of a hydroxyl (-OH) group as a hydrogen bond donor and a nitro (-NO2) group as a hydrogen bond acceptor strongly suggests that hydrogen bonding will be a dominant intermolecular interaction in the crystal structure of this compound.

Theoretical analyses of nitroanilines and nitrophthalic acids have demonstrated the significance of hydrogen bonds in their molecular aggregation. rsc.orgnih.gov For example, studies on nitrophthalic acid cocrystals have identified very strong hydrogen bonds, influencing their structural arrangement. nih.gov In the case of this compound, it is anticipated that the hydroxyl group will form strong hydrogen bonds with the oxygen atoms of the nitro group of a neighboring molecule. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the strength and nature of these hydrogen bonds by analyzing the electron density at the bond critical points. rsc.orgsobereva.com Symmetry-Adapted Perturbation Theory (SAPT) calculations could further decompose the interaction energy into electrostatic, exchange, induction, and dispersion components, providing a deeper understanding of the bonding nature. rsc.org

Interaction Type Potential Donor/Acceptor Expected Nature Supporting Evidence from Analogous Systems
Intermolecular Hydrogen Bond-OH (donor) / -NO2 (acceptor)Strong, directional interaction influencing crystal packing.Theoretical studies on nitroanilines and nitrophthalic acids show the prevalence and strength of such hydrogen bonds. rsc.orgnih.gov

The bromine atom at the 8-position of the naphthalene ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) on an adjacent molecule. nih.gov The strength of halogen bonds generally follows the trend I > Br > Cl > F. nih.gov

Computational studies on brominated aromatic compounds have provided significant insights into the nature of halogen bonding. nih.govresearchgate.net In this compound, the electron-withdrawing nitro group would enhance the electrophilic character of the bromine atom, making it a more effective halogen bond donor. The oxygen atoms of the nitro or hydroxyl groups of a neighboring molecule could act as halogen bond acceptors. Quantum chemical calculations, such as those employing M06-2X or CCSD(T) methods, are effective in predicting the geometries and energies of halogen-bonded dimers. rsc.org Analysis of the molecular electrostatic potential (MEP) surface would reveal the positive region (σ-hole) on the bromine atom responsible for this interaction.

Interaction Type Potential Donor/Acceptor Expected Nature Supporting Evidence from Analogous Systems
Halogen BondC-Br (donor) / O(-NO2 or -OH) (acceptor)Directional interaction contributing to the supramolecular architecture.Computational studies on bromo-pentafluorobenzene and brominated BODIPY crystals confirm the existence and importance of C-Br···O halogen bonds. researchgate.netrsc.org

The extended aromatic system of the naphthalene core in this compound makes it highly susceptible to π-π stacking interactions. These interactions, driven primarily by dispersion forces, play a crucial role in the packing of aromatic molecules in the solid state. nih.gov

Theoretical investigations of naphthalene dimers have shown that parallel-displaced and T-shaped arrangements are common low-energy conformations. nih.govacs.org The presence of substituents significantly influences the geometry and strength of these interactions. In this compound, the dipole moment induced by the nitro and hydroxyl groups will likely favor an anti-parallel arrangement of the naphthalene rings to optimize electrostatic interactions. Computational studies on the co-crystal of naphthalene and octafluoronaphthalene (B166452) have demonstrated the dominance of π-π stacking in the crystal packing, with DFT calculations revealing the interaction energies. benthamopenarchives.com Similar computational approaches could be used to quantify the stacking energies in this compound.

Interaction Type Interacting Moieties Expected Nature Supporting Evidence from Analogous Systems
π-π StackingNaphthalene ringsNon-covalent, dispersion-driven interaction leading to stacked arrangements.Studies on naphthalene dimers and co-crystals show the prevalence of parallel-displaced and T-shaped stacking geometries. nih.govacs.orgbenthamopenarchives.com

Advanced Research Applications of 8 Bromo 4 Nitronaphthalen 1 Ol and Its Derivatives

Strategic Building Block in Organic Synthesis

The strategic placement of reactive functional groups on the rigid naphthalene (B1677914) scaffold of 8-Bromo-4-nitronaphthalen-1-ol makes it a valuable intermediate in synthetic organic chemistry. The hydroxyl and nitro groups, along with the bromine atom, can be selectively manipulated to construct intricate molecular architectures.

Precursor for Complex Natural Product Synthesis

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various bioactive natural compounds. The naphthalene core is a key feature of many natural products, including some lignans (B1203133) and alkaloids. The functional handles on this compound provide the potential for its use as a starting material or key intermediate in the synthesis of such complex molecules. The bromo and nitro groups can be readily converted into other functionalities, allowing for the elaboration of the naphthalene core into more complex structures.

Scaffold for Heterocyclic Compound Construction

A significant application of bromo-nitronaphthol derivatives is in the synthesis of fused heterocyclic systems. A related compound, 8-Bromo-2-nitronaphthalen-1-ol, has been identified as a potential precursor for the synthesis of naphtho-fused heterocycles, such as naphthoxazoles. youtube.comresearchgate.net The general synthetic strategy involves the reduction of the nitro group to an amine, followed by condensation with a suitable partner to form the heterocyclic ring.

For instance, the synthesis of a naphthoxazole derivative from a bromo-nitronaphthol would typically proceed via the following conceptual steps:

Reduction of the Nitro Group: The nitro group is selectively reduced to an amino group, yielding an aminonaphthol derivative.

Cyclization: The resulting aminonaphthol can then be reacted with a variety of reagents, such as carboxylic acids or their derivatives, to construct the oxazole (B20620) ring fused to the naphthalene core.

This approach highlights the potential of this compound as a versatile scaffold for the construction of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Design and Synthesis of Chemical Probes

The unique electronic and photophysical properties of the naphthalene ring system make it an attractive scaffold for the design of chemical probes. Derivatives of this compound can be engineered to create probes for monitoring biological processes and detecting specific analytes.

Development of Fluorogenic Substrates for Enzyme Activity Monitoring (e.g., GST)

Derivatives of bromo-naphthalimides, which share the bromo-naphthalene core with the title compound, have been successfully developed as fluorogenic substrates for monitoring the activity of Glutathione (B108866) S-transferases (GSTs). nih.gov GSTs are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of substrates. Elevated levels of certain GST isoforms are associated with various diseases, including cancer.

The operating principle of these probes is based on a GST-catalyzed nucleophilic aromatic substitution (SNAr) reaction. The weakly fluorescent bromo-naphthalimide derivative reacts with glutathione in the presence of GST, leading to the displacement of the bromide ion and the formation of a highly fluorescent glutathione conjugate. This "turn-on" fluorescent response allows for the sensitive and selective detection of GST activity in living cells. nih.gov

A notable example is the N-hydroxyethyl derivative of 4-bromo-1,8-naphthalimide (HE-BrNaph), which exhibits a remarkable enhancement in fluorescence upon reaction with glutathione, a reaction that is highly selective and dependent on the presence of GST. nih.gov This demonstrates the potential of the bromo-naphthalene scaffold, as present in this compound, for the development of novel fluorogenic probes for enzyme activity.

Table 1: Research Findings on a Fluorogenic GST Probe

Probe DerivativeEnzymeMechanismKey FindingCitation
HE-BrNaph (N-hydroxyethyl-4-bromo-1,8-naphthalimide)Glutathione S-transferase (GST)GST-catalyzed SNAr reaction with glutathioneSignificant fluorescence enhancement upon reaction, enabling visualization of GST activity in living cells. nih.gov

Photoactivatable or Photoswitchable Probes

Photoactivatable probes are powerful tools in biological research that allow for the precise control of molecular activity with light. The nitroaromatic group, such as the one present in this compound, is a well-known photolabile caging group. Upon irradiation with UV light, o-nitrobenzyl ethers and related compounds can be cleaved to release a caged molecule, thereby activating its function at a specific time and location.

While specific examples of photoactivatable probes derived directly from this compound are not prevalent in the literature, the inherent photo-reactivity of the nitronaphthalene core suggests its potential in this area. The hydroxyl group of this compound could be used to attach a molecule of interest, which would remain inactive until released by photolysis of the nitro group.

Furthermore, the naphthalene scaffold itself is a key component in many photoswitchable molecules. By incorporating azobenzene (B91143) or other photochromic units, it is possible to create molecules that can be reversibly switched between two different states with light of different wavelengths. This allows for the reversible control of their properties, such as fluorescence or binding affinity.

Applications in Materials Science

The rigid and planar structure of the naphthalene ring, combined with the potential for functionalization offered by the bromo and nitro groups, makes this compound an interesting building block for the synthesis of advanced materials.

Naphthalene derivatives have been incorporated into a variety of materials, including liquid crystals, photoresponsive polymers, and organic light-emitting diodes (OLEDs). The introduction of a bromo-nitronaphthalene moiety could be used to tune the electronic and optical properties of these materials. For example, the high refractive index of naphthalene derivatives is beneficial for applications in optical films and coatings.

The photoresponsive nature of the nitronaphthalene unit could be exploited to create smart materials that change their properties in response to light. This could include photoresponsive polymers that undergo a change in shape or solubility upon irradiation, or liquid crystals whose phase behavior can be controlled by light. While specific applications of this compound in materials science are yet to be widely reported, its chemical functionality suggests a promising future in the development of novel functional materials.

Precursors for Organic Dyes and Pigments with Tunable Properties

The structural framework of this compound serves as an excellent foundation for the synthesis of a diverse range of organic dyes and pigments. The presence of the nitro and hydroxyl groups offers sites for chemical modification, allowing for the fine-tuning of the final molecule's color, solubility, and fastness properties.

Derivatives of nitronaphthalenes are key intermediates in the dye industry. For instance, 1-nitronaphthalene (B515781) is a precursor in the synthesis of naphthylamine, which is then used to produce various azo dyes. scitepress.orgnih.gov The general strategy involves the reduction of the nitro group to an amine, which can then be diazotized and coupled with other aromatic compounds to generate the extended chromophoric systems responsible for color.

In a related context, studies on 6-bromo-2-naphthol (B32079) have demonstrated its utility in creating novel azo-azoimine dyes. researchgate.net These dyes are synthesized through a diazotization reaction of Betti's bases derived from 6-bromo-2-naphthol. researchgate.net This highlights the potential of bromo-naphthol structures, akin to this compound, to act as coupling components in azo dye synthesis. The resulting dyes from these related compounds have been characterized for their dyeing properties on materials like tanned leather.

Research on nitrosonaphthol dyes, synthesized from 1-naphthol (B170400), further illustrates the versatility of the naphthalene scaffold in dye chemistry. researchgate.net These dyes are prepared by the diazotization of various aromatic amines and subsequent coupling with 2-nitroso-1-naphthol, yielding a range of colors with varying fastness properties on leather. researchgate.net

Table 1: Examples of Naphthalene-Based Dye Precursors and Their Applications

Precursor CompoundDye ClassApplication
1-NitronaphthaleneAzo DyesTextile and Leather Dyeing scitepress.orgnih.gov
6-Bromo-2-naphtholAzo-azoimine DyesNot specified researchgate.net
2-Nitroso-1-naphtholNitrosonaphthol DyesLeather Dyeing researchgate.net

Components in Optoelectronic Materials

The inherent electronic properties of the nitronaphthalene system make this compound and its derivatives intriguing candidates for use in optoelectronic materials. The combination of electron-donating and electron-withdrawing groups on the aromatic framework can lead to intramolecular charge transfer (ICT) characteristics, which are crucial for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While direct studies on this compound for optoelectronics are limited, research on related naphthalene derivatives provides strong indications of their potential. For example, the degradation pathway of 1-nitronaphthalene involves a dioxygenase that leads to the formation of 1,2-dihydroxynaphthalene, an intermediate in naphthalene degradation, showcasing the electronic activity of the nitro-aromatic system. nih.gov

Development of Optical Brighteners

Optical brighteners, or fluorescent whitening agents, are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum, leading to a brighter and cleaner appearance of materials. The fluorescent properties of naphthalene derivatives make them suitable for such applications.

The fluorescence of nitro derivatives of fluorescein (B123965) has been shown to be dependent on their structure and environment. researchgate.net Although not a naphthalene derivative, this study highlights how nitro groups can modulate the fluorescent properties of a molecule. More directly, the synthesis of 4-phenyl-1,8-naphthalimide from 4-bromo-1,8-naphthalic anhydride (B1165640) has been reported, with the resulting compound exhibiting solvent-dependent fluorescence and aggregation-induced emission (AIE) properties. mdpi.com This suggests that bromo-naphthalene structures can be key intermediates in the synthesis of fluorescent materials that could function as optical brighteners.

Supramolecular Chemistry and Self-Assembly Studies

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. The functional groups present in this compound, namely the hydroxyl, nitro, and bromo groups, can all participate in hydrogen bonding, halogen bonding, and π-π stacking interactions, making it a promising building block for self-assembly.

Directed Assembly of Functional Architectures

The directed assembly of functional architectures relies on the specific and predictable interactions between molecular components. While direct studies on the self-assembly of this compound are not widely reported, research on related 4-bromo-1,8-naphthalimides provides insight into the potential of such systems. Glycosylated 4-bromo-1,8-naphthalimides have been shown to form complex, luminescent hierarchical aggregates in protic polar media through self-assembly. mdpi.com The morphology and size of these self-assembled structures were found to be dependent on both the solvent and the specific structure of the naphthalimide. mdpi.com This demonstrates the capability of the bromo-naphthalimide scaffold to direct the formation of ordered supramolecular structures.

Ligand Design for Coordination Chemistry

The design of ligands for coordination with metal ions is a cornerstone of inorganic and organometallic chemistry. The resulting metal complexes have applications in catalysis, sensing, and materials science. The hydroxyl group and the potential for the nitro group to be reduced to an amine in this compound make it and its derivatives attractive candidates for ligand synthesis.

Chelating Agents and Organometallic Complexes

Chelating agents are ligands that can bind to a central metal ion at two or more points. The ortho-positioning of the hydroxyl group and a potential amino group (derived from the nitro group) on the naphthalene ring would create a classic bidentate chelation site.

Research has shown that ligands derived from bromo-naphthols can form stable complexes with various metal ions. For example, a new tridentate azo ligand synthesized from 6-bromo-2-naphthol has been used to prepare complexes with Co(II), Ni(II), and Cu(II). ekb.eg The ligand was found to act as a N,N,O-tridentate chelator, with the resulting complexes exhibiting octahedral geometry. ekb.eg

Furthermore, mixed ligand complexes of various metal ions have been synthesized with Schiff base ligands derived from 5-bromoisatin, demonstrating the role of bromo-substituted aromatic compounds in forming stable metal complexes with potential biological activity. tsijournals.com Similarly, studies on mixed ligand complexes involving 1-nitroso-2-naphthol (B91326) show the coordination of the nitroso and hydroxyl groups to metal ions, forming stable octahedral complexes. researchgate.net The synthesis of a hexadentate Schiff base tripodal ligand from 2-hydroxy-1-naphthaldehyde (B42665) also highlights the versatility of the naphthol scaffold in creating multidentate ligands for complexing with metal ions like Fe(III), Al(III), and Cr(III). nih.gov

Table 2: Examples of Naphthalene-Based Ligands and Their Metal Complexes

Naphthalene-Based Ligand PrecursorLigand TypeMetal Ions ComplexedProposed Geometry
6-Bromo-2-naphtholAzo Ligand (Tridentate)Co(II), Ni(II), Cu(II)Octahedral ekb.eg
1-Nitroso-2-naphtholMixed Ligand (Bidentate)Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II)Octahedral researchgate.net
2-Hydroxy-1-naphthaldehydeSchiff Base (Hexadentate)Fe(III), Al(III), Cr(III)Not specified nih.gov

Future Research Directions and Emerging Paradigms for Naphthol Chemistry

Exploration of Asymmetric Synthesis and Chiral Derivatives

The development of chiral naphthol derivatives is a cornerstone of asymmetric catalysis, with iconic molecules like BINOL (1,1'-bi-2-naphthol) demonstrating the power of axial chirality. The asymmetric synthesis of derivatives of 8-Bromo-4-nitronaphthalen-1-ol presents a compelling research challenge. Future efforts could focus on:

Atroposelective Synthesis: The steric hindrance imposed by the bromine atom at the 8-position could be exploited to synthesize atropisomeric bi-naphthol derivatives. Oxidative coupling reactions, catalyzed by chiral transition metal complexes, could be investigated to control the stereochemical outcome.

Organocatalytic Approaches: Chiral phosphoric acids have emerged as powerful catalysts for the asymmetric synthesis of various chiral molecules, including those with remote stereocenters. bldpharm.comnih.gov These catalysts could potentially be employed in reactions involving prochiral intermediates derived from this compound to introduce chirality with high enantioselectivity.

Derivatization of the Hydroxyl Group: The hydroxyl group can be transformed into a chiral directing group, which can then guide the stereoselective introduction of other functionalities onto the naphthalene (B1677914) ring.

The successful synthesis of chiral derivatives of this compound would provide a new class of ligands and organocatalysts with unique electronic and steric properties, potentially leading to novel applications in asymmetric synthesis.

High-Throughput Synthesis and Combinatorial Chemistry of Naphthol Libraries

The demand for novel molecules with specific biological or material properties has fueled the development of high-throughput synthesis and combinatorial chemistry. Applying these strategies to naphthol chemistry can rapidly generate diverse libraries of compounds for screening. For this compound, this could involve:

Parallel Synthesis: Utilizing automated synthesis platforms to perform a series of reactions on the this compound core. For instance, the hydroxyl group could be subjected to a variety of etherification or esterification reactions in parallel, while the nitro group could be reduced and then derivatized.

Continuous Flow Chemistry: Continuous flow systems offer precise control over reaction parameters and enable the rapid synthesis of compound libraries. chemicalbook.compsu.edubldpharm.comgoogle.com A flow-based approach could be designed to sequentially modify the this compound scaffold, allowing for the efficient construction of a library of derivatives.

Combinatorial Derivatization: A combinatorial approach could be employed by reacting a set of building blocks with the different functional groups of this compound. For example, a library of amines could be reacted with the naphthalene core after reduction of the nitro group, while a library of acyl chlorides could be used to esterify the hydroxyl group. This would generate a matrix of diverse structures for biological or material screening. nih.gov

The generation of naphthol libraries based on the this compound template would provide a valuable resource for discovering new leads in drug discovery and materials science.

Green Chemistry Approaches to Synthesis and Transformations

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste and utilize more environmentally benign processes. For the synthesis and transformation of this compound and its derivatives, several green approaches can be envisioned:

Catalytic Reactions: Employing catalytic amounts of reagents instead of stoichiometric ones is a key green principle. For instance, the nitration and bromination steps in the synthesis of the target molecule could be optimized using solid acid catalysts or other recyclable catalytic systems to minimize acid waste.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is highly desirable. The synthesis of related naphthol derivatives has been demonstrated in water and using green solvents like dimethyl carbonate (DMC). iucr.orgresearchgate.net

Mechanochemistry: Performing reactions by grinding solids together, known as mechanochemistry or grindstone chemistry, can significantly reduce or eliminate the need for solvents. iucr.org This approach has been successfully used for the synthesis of 1-aminoalkyl-2-naphthols and could be explored for reactions involving this compound.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates and improve yields, leading to more energy-efficient processes. This technique has been applied to the synthesis of amidoalkyl-naphthols under solvent-free conditions. orgsyn.org

Adopting these green chemistry principles would not only make the synthesis of this compound and its derivatives more sustainable but could also lead to the discovery of new, more efficient synthetic routes.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The intersection of chemistry and artificial intelligence is creating a paradigm shift in how chemical reactions are designed and optimized. Machine learning (ML) and AI can be powerful tools in the context of this compound chemistry:

Reaction Prediction: ML models can be trained on vast datasets of chemical reactions to predict the outcome of novel transformations. chemsynthesis.comnih.govresearchgate.net For a molecule with multiple reactive sites like this compound, an ML model could predict the most likely site of reaction under specific conditions, guiding experimental design.

Optimization of Reaction Conditions: AI algorithms can be used to explore a multidimensional reaction space to identify the optimal conditions (e.g., temperature, solvent, catalyst) for a desired outcome with high efficiency. rsc.org This would be particularly valuable for maximizing the yield and selectivity of reactions involving this complex naphthol derivative.

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose synthetic routes to a target molecule. For complex derivatives of this compound, these tools could suggest novel and efficient synthetic pathways that might not be immediately obvious to a human chemist.

The integration of ML and AI into the research workflow for this compound has the potential to accelerate the discovery of new reactions, optimize existing processes, and facilitate the design of novel functional molecules.

Development of Advanced Analytical Techniques for In-situ Monitoring of Reactions

Real-time monitoring of chemical reactions provides crucial insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For reactions involving this compound, advanced analytical techniques could be employed for in-situ monitoring:

Spectroscopic Methods: Techniques like UV-Vis, Raman, and FTIR spectroscopy can be used to follow the progress of a reaction in real-time. For example, the oxidative coupling of 2-naphthol (B1666908) has been monitored using derivative spectrophotometry. chemicalbook.com Similar methods could be adapted to study the reactions of this compound.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be coupled with reaction vessels to directly detect reactants, products, and intermediates as they are formed.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be a powerful tool for monitoring reaction progress and identifying byproducts. In-situ derivatization followed by GC-MS analysis has been used for the detection of naphthol isomers. researchgate.netscirp.org

The data obtained from in-situ monitoring can be used to optimize reaction conditions, elucidate reaction mechanisms, and ensure the safe and efficient scale-up of chemical processes.

Design of Smart Materials Utilizing Naphthol Functionalities

"Smart materials" are materials that respond to external stimuli, such as light, temperature, pH, or the presence of specific chemicals. The unique electronic and structural features of naphthols make them attractive building blocks for such materials. Derivatives of this compound could be incorporated into:

Sensors: The fluorescence properties of the naphthalene core can be modulated by the substituents. The nitro group, being an electron-withdrawing group, can act as a fluorescence quencher. The bromo and hydroxyl groups can serve as binding sites for specific analytes. This could enable the design of "turn-on" or "turn-off" fluorescent sensors for ions or small molecules. researchgate.net Naphthol-based polymers and functionalized silica (B1680970) nanoparticles have already shown promise as fluorescent sensors. mdpi.com

Photochromic and Thermochromic Materials: Naphthopyrans, which can be synthesized from naphthols, are a well-known class of photochromic compounds that change color upon exposure to UV light. psu.edu The substituents on the naphthol ring can influence the color and fading kinetics of these materials. Derivatives of this compound could lead to new photochromic materials with tailored properties. google.comrsc.orggoogle.com Similarly, thermochromic materials that change color with temperature could be developed. researchgate.net

Stimuli-Responsive Polymers: Naphthol moieties can be incorporated into polymer chains to create stimuli-responsive materials. rsc.orgpsu.eduyoutube.com For example, polymers containing this compound units could exhibit changes in solubility, conformation, or mechanical properties in response to changes in pH or the introduction of a specific chemical trigger. Naphthol-functionalized polymers have been investigated for applications in batteries and as curable resins. rsc.orgresearchgate.net

The development of smart materials based on this compound could lead to innovations in areas such as sensing, data storage, and responsive coatings.

Elucidation of Novel Reaction Mechanisms and Reactivity Patterns

The interplay of the activating hydroxyl group and the deactivating nitro and bromo groups on the naphthalene ring of this compound presents a fascinating case study for understanding the principles of electrophilic aromatic substitution and other reaction mechanisms.

Directing Effects: The hydroxyl group is a strong activating, ortho-, para-directing group, while the nitro group is a strong deactivating, meta-directing group. The bromine atom is a deactivating but ortho-, para-directing group. wvu.eduunizin.orglibretexts.org Predicting the regioselectivity of further electrophilic substitutions on this molecule is a complex challenge. The outcome will depend on the reaction conditions and the nature of the electrophile. researchgate.netstackexchange.com For instance, nitration of naphthalene itself typically favors the alpha-position. acs.org However, the existing substituents on this compound will significantly alter the electron density distribution of the rings and thus the preferred sites of attack.

Kinetic vs. Thermodynamic Control: In some electrophilic substitutions on naphthalenes, the product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. This could be a key factor in selectively functionalizing the this compound core.

Peri-Interactions: The proximity of the bromo and hydroxyl groups at the 1- and 8-positions can lead to so-called "peri-interactions," which can influence the conformation of the molecule and the reactivity of these functional groups.

A thorough investigation of the reactivity of this compound, supported by computational studies, would provide valuable data for refining our understanding of substituent effects in polycyclic aromatic systems and could lead to the discovery of novel and selective synthetic transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.